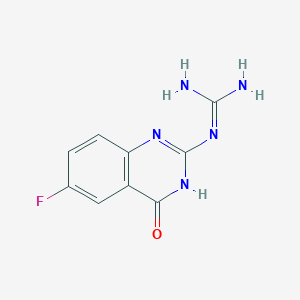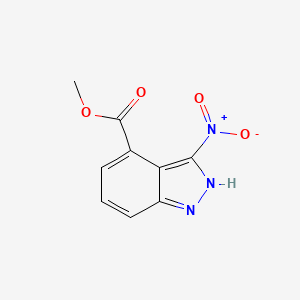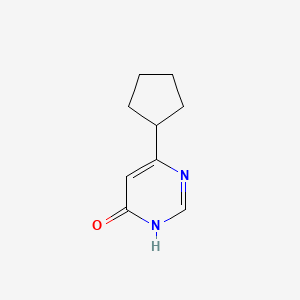
DCPDG Ammonium Salt
Übersicht
Beschreibung
DCPDG Ammonium Salt is a compound used for experimental and research purposes . It is a type of nucleoside analogue .
Synthesis Analysis
The synthesis of similar compounds, such as double-chain quaternary ammonium salt surfactants, involves a two-step method consisting of a proamine-ester reaction and postquaternization . The surfactants were synthesized from D (+)-glucose δ-lactone, N, N -dimethyldipropylenetriamine, and bromoalkane .
Molecular Structure Analysis
The molecular structure of similar compounds, such as double-chain quaternary ammonium salt surfactants, is influenced by the hydrophilic lipophilic balance (HLB) value, and the formation of an interfacial charge in the adsorption membrane .
Chemical Reactions Analysis
Ammonium salts undergo certain degrees of hydrolysis and thermal decomposition . The decomposition products are generally ammonia and the corresponding acids . When heated strongly, it is also accompanied by the side reaction of ammonia being oxidized by sulfuric acid to generate more complex products .
Physical and Chemical Properties Analysis
Ammonium salts are compounds composed of ammonium ions and acid anions. Many ammonium salts are white crystals and are easily soluble in water . They undergo a certain degree of hydrolysis and thermal decomposition .
Wissenschaftliche Forschungsanwendungen
Morphology Control of Brushite Particles
Brushite, a calcium phosphate crystal, plays a crucial role in various fields such as biology, medicine, chemistry, and materials science due to its significant properties. The study by Hamai et al. (2012) emphasizes the impact of coexisting anions on the morphology control of DCPD particles. By synthesizing these particles through a liquid-phase reaction involving ammonium dihydrogen phosphate and calcium salts, researchers demonstrated that the morphology of DCPD varies significantly with the initial pH value of the solution and the starting mixture combination. This finding is pivotal for tailoring brushite particles for specific applications, showcasing how chemical conditions can influence the structural properties of materials relevant in scientific research (Hamai et al., 2012).
Monomer Building Block from Bis-hydroaminomethylation
Fuchs et al. (2017) reported on the synthesis of secondary TCD-di(X)amine monomers via a phosphorous-free and rhodium-catalyzed bis-hydroaminomethylation reaction of dicyclopentadiene (dcpd) with ammonia. This process yields a bifunctional primary amine, showcasing potential new applications as a monomer building block for adhesives or coatings. The innovative aspect of this research lies in the effective application of reactive extraction as a method for recycling the rhodium metal catalyst and separating the diamines, forming a water-soluble ammonium salt. This study provides insights into the versatility of DCPD derivatives in synthesizing valuable industrial compounds (Fuchs et al., 2017).
Dental Applications: MDP-Ca Salt and DCPD
The research by Yokota et al. (2016) focuses on the effects of an experimental 10-methacryloyloxydecyl dihydrogen phosphate (MDP)-based one-step self-etching adhesive on enamel and dentin, particularly on the production of calcium salt of MDP (MDP-Ca salt) and dicalcium phosphate dehydrate (DCPD). The study reveals that both enamel and dentin develop several types of MDP-Ca salts and DCPDs with varying phases during the adhesive application period. This indicates the potential for using MDP-based adhesives to achieve various biochemical interactions with dental tissues, suggesting a promising approach for enhancing dental restorative materials' effectiveness and durability (Yokota et al., 2016).
Wirkmechanismus
Target of Action
DCPDG Ammonium Salt, like other quaternary ammonium salts, primarily targets the cellular membranes of microorganisms . The hydrophilic part of the compound, the ammonium cation, interacts with the cellular membrane, which plays a crucial role in the compound’s antimicrobial activity .
Mode of Action
The interaction of this compound with its targets involves a disruption of the cellular membrane of the microorganisms . This disruption can lead to changes in the cell’s functionality and ultimately result in cell death . The compound’s mode of action is largely dependent on its molecular structure, which allows it to effectively interact with the cellular membrane .
Biochemical Pathways
It is known that quaternary ammonium salts can disrupt polyamine homeostasis . This disruption can lead to a variety of downstream effects, including reduced tolerance to certain environmental conditions .
Pharmacokinetics
It is known that quaternary ammonium salts are generally administered via oral, intravenous, intra-muscular, topical, inhalational, and intranasal routes . The compound’s bioavailability would be influenced by these ADME properties.
Result of Action
The primary result of this compound’s action is the death of targeted microorganisms . This is achieved through the disruption of the cellular membrane, leading to changes in cell functionality . The compound’s antimicrobial activity makes it effective against a variety of microorganisms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity can be affected by the presence of other substances in the environment . Additionally, the compound’s stability may be influenced by factors such as temperature and pH .
Biochemische Analyse
Biochemical Properties
DCPDG Ammonium Salt plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glutamine synthetase and glutamate dehydrogenase, which are essential for ammonium assimilation in cells . These interactions help maintain cellular ammonium levels below toxicity thresholds, thereby supporting cellular homeostasis.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, in plant cells, high concentrations of this compound can lead to the activation of ammonium assimilation enzymes, which helps mitigate ammonium toxicity . This compound also impacts the synthesis of proteins, lipids, and other cellular components, thereby influencing overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, this compound has been shown to interact with ammonium transporters, facilitating the export of ammonium from cells . This interaction is crucial for maintaining cellular ammonium balance and preventing toxicity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound can lead to adaptive changes in cellular processes, such as increased expression of ammonium assimilation enzymes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can promote cellular growth and function by supporting ammonium assimilation. At high doses, it may cause toxicity and adverse effects, such as disruption of cellular homeostasis and inhibition of critical metabolic pathways . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to ammonium assimilation and detoxification. It interacts with enzymes such as glutamine synthetase and glutamate dehydrogenase, which incorporate ammonium into amino acids . These interactions help regulate metabolic flux and maintain cellular ammonium levels within safe limits.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of this compound within tissues is crucial for its biochemical efficacy and overall impact on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which influence its activity and function. It is often localized in organelles such as endolysosomes and phagosomes, where it plays a role in ammonium export and detoxification . The targeting of this compound to these compartments is mediated by specific signals and post-translational modifications, ensuring its proper function within the cell.
Eigenschaften
IUPAC Name |
[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N8O10P.H3N/c20-12-1-2-26(19(31)23-12)14-4-9(10(5-28)35-14)37-38(32,33)34-6-11-8(29)3-13(36-11)27-7-22-15-16(27)24-18(21)25-17(15)30;/h1-2,7-11,13-14,28-29H,3-6H2,(H,32,33)(H2,20,23,31)(H3,21,24,25,30);1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNMHBKGKVOTED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OC4CC(OC4CO)N5C=CC(=NC5=O)N)O.N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N9O10P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585138 | |
| Record name | [5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
573.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77710-57-7 | |
| Record name | [5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7'-Methyl-2',3',4',6'-tetrahydrospiro[cyclohexane-1,1'-pyrazolo[3,4-b]pyridine]-3'-one](/img/structure/B1436823.png)
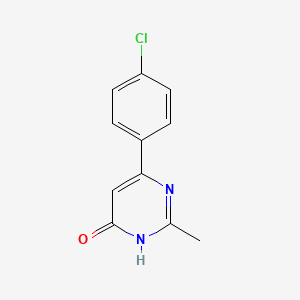
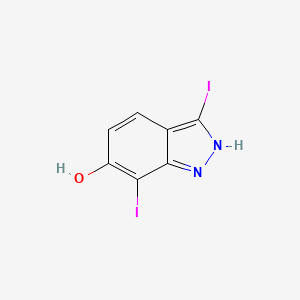
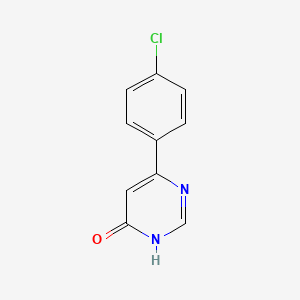
![4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B1436829.png)
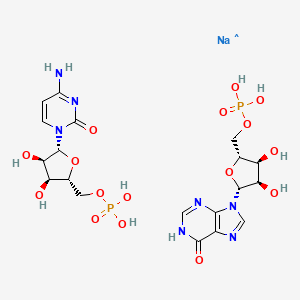
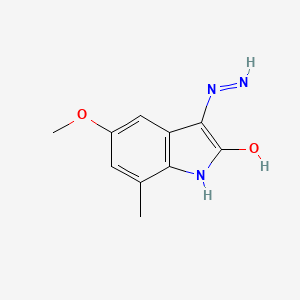
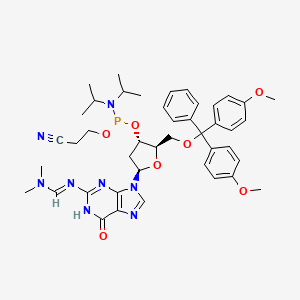
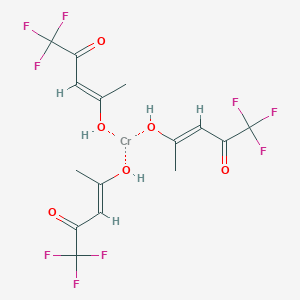
![3-(2,5-Dimethylphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-A]pyrimidin+](/img/structure/B1436841.png)
![2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1436844.png)
